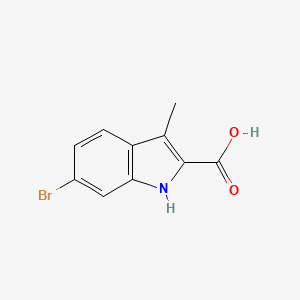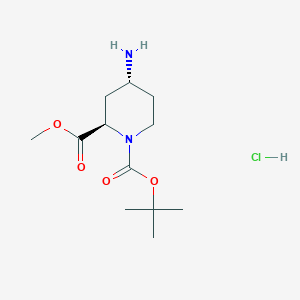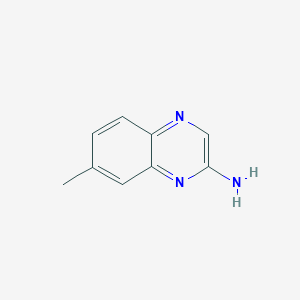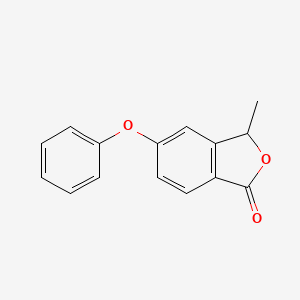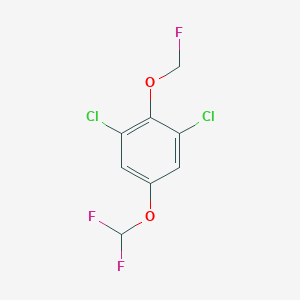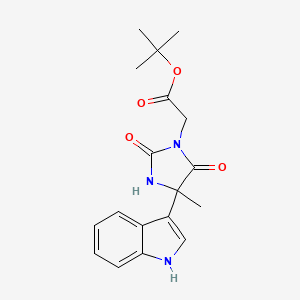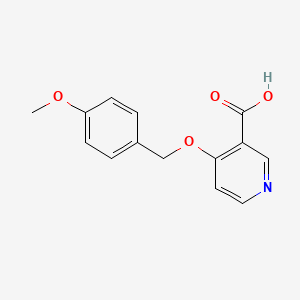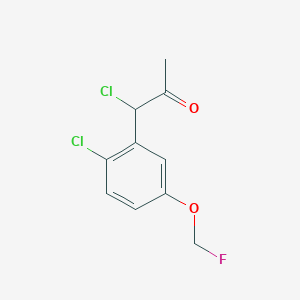![molecular formula C8H9ClO4 B14039706 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)
5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-oxo-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a chloromethyl group, an oxo group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations. For example, the reaction of a suitable diene with a dienophile can form the bicyclic core, which is then functionalized to introduce the chloromethyl, oxo, and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can yield alcohols, and substitution can yield a variety of substituted derivatives.
科学的研究の応用
5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, the oxo group can participate in hydrogen bonding and other interactions, and the carboxylic acid group can engage in acid-base chemistry. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic molecules with functional groups such as:
- 3-Azabicyclo[3.1.1]heptanes
- Bicyclo[2.2.1]heptane derivatives
- Bicyclo[4.1.0]heptenes
Uniqueness
What sets 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
特性
分子式 |
C8H9ClO4 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
5-(chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11) |
InChIキー |
RSGCMDLDXLINSX-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C(=O)OC2)C(=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


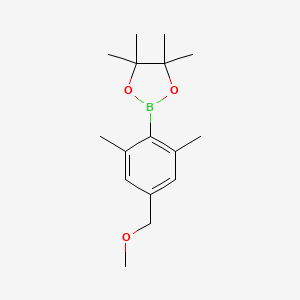
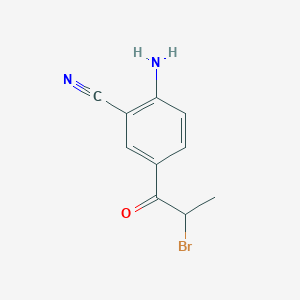
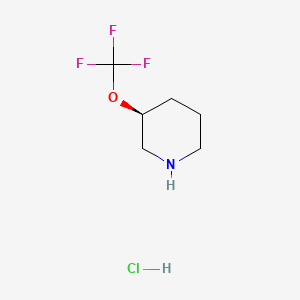
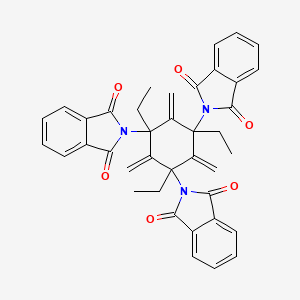
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
